molecular formula C22H20N2O3S B284495 5-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

5-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B284495
M. Wt: 392.5 g/mol
InChI Key: HXTDSTVYHZCBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one, also known as DMTCP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTCP belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-one compounds, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is thought to be mediated by the activation of caspase enzymes. This compound has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. The compound has also been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases, including cancer and inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is its potent antitumor activity, which makes it an attractive candidate for further research. The compound has also been shown to possess a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, one of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. Further research is needed to optimize the formulation of this compound and improve its pharmacokinetic properties.

Future Directions

There are several potential future directions for research on 5-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the development of new formulations of the compound that can improve its solubility and bioavailability. Another area of interest is the investigation of this compound's potential use in combination therapy with other anticancer agents, which may enhance its antitumor activity. Finally, further research is needed to elucidate the mechanism of action of this compound and identify potential targets for therapeutic intervention.

Synthesis Methods

5-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one can be synthesized by the reaction of 3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds via a Knoevenagel condensation reaction, followed by cyclization to form the final product. The synthesis of this compound has been optimized to yield high purity and yield, making it an attractive candidate for further research.

Scientific Research Applications

5-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. The compound has been investigated for its potential use in the treatment of various diseases, including cancer, HIV, and inflammatory disorders. In preclinical studies, this compound has demonstrated potent antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer. The compound has also been shown to inhibit the replication of HIV in vitro, making it a promising candidate for the development of new antiviral therapies.

Properties

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H20N2O3S/c1-14-6-4-5-7-16(14)11-24-13-23-21-20(22(24)25)17(12-28-21)15-8-9-18(26-2)19(10-15)27-3/h4-10,12-13H,11H2,1-3H3

InChI Key

HXTDSTVYHZCBLW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C(=CS3)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C(=CS3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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